4-{[Bis(prop-2-EN-1-YL)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide
Beschreibung
4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzamide core substituted with a bis(prop-2-en-1-yl)carbamothioyl group and a 2-methylphenyl group. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in organic chemistry and related disciplines.
Eigenschaften
Molekularformel |
C21H22N2O2S |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
O-[4-[(2-methylphenyl)carbamoyl]phenyl] N,N-bis(prop-2-enyl)carbamothioate |
InChI |
InChI=1S/C21H22N2O2S/c1-4-14-23(15-5-2)21(26)25-18-12-10-17(11-13-18)20(24)22-19-9-7-6-8-16(19)3/h4-13H,1-2,14-15H2,3H3,(H,22,24) |
InChI-Schlüssel |
DIGSZGMWEQXQPA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)OC(=S)N(CC=C)CC=C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The key steps include:
Formation of Benzamide Core: The benzamide core can be synthesized by reacting 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with an amine to yield the benzamide.
Introduction of Bis(prop-2-en-1-yl)carbamothioyl Group: The bis(prop-2-en-1-yl)carbamothioyl group can be introduced through a nucleophilic substitution reaction involving prop-2-en-1-amine and carbon disulfide, followed by reaction with the benzamide core.
Final Assembly: The final step involves the coupling of the benzamide core with the bis(prop-2-en-1-yl)carbamothioyl group under appropriate reaction conditions, such as the use of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Reaktionstypen
4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2-methylphenyl)benzamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Lithiumaluminiumhydrid durchgeführt werden, um Amine oder Thiole zu ergeben.
Substitution: Nucleophile Substitutionsreaktionen können am Benzamid-Kern oder an der Bis(prop-2-en-1-yl)carbamothioyl-Gruppe auftreten, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat, Essigsäure als Lösungsmittel.
Reduktion: Lithiumaluminiumhydrid, Tetrahydrofuran als Lösungsmittel.
Substitution: Nucleophile wie Amine, Alkohole und Thiole, mit Lösungsmitteln wie Dichlormethan oder Ethanol.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone.
Reduktion: Amine, Thiole.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2-methylphenyl)benzamid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Die Verbindung kann kovalente Bindungen mit nucleophilen Stellen an Proteinen bilden, was zu Modifikationen führt, die ihre Aktivität verändern. Die Bis(prop-2-en-1-yl)carbamothioyl-Gruppe ist besonders reaktiv, wodurch die Verbindung in verschiedene biochemische Pfade eingehen kann.
Wirkmechanismus
The mechanism of action of 4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that alter their activity. The bis(prop-2-en-1-yl)carbamothioyl group is particularly reactive, allowing the compound to engage in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(4-methylphenyl)benzamid
- 4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2,3-dimethylphenyl)benzamid
Einzigartigkeit
4-{[Bis(prop-2-en-1-yl)carbamothioyl]oxy}-N-(2-methylphenyl)benzamid ist aufgrund des spezifischen Substitutionsschemas am Benzamid-Kern und des Vorhandenseins der Bis(prop-2-en-1-yl)carbamothioyl-Gruppe einzigartig. Diese Kombination verleiht unterschiedliche chemische Eigenschaften, wie z. B. Reaktivität und Stabilität, wodurch sie für verschiedene Anwendungen in Forschung und Industrie wertvoll ist.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
